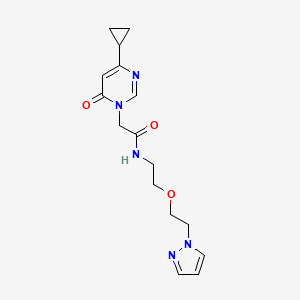
5-(Dimethylsulfamoyl)-2-iodobenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Dimethylsulfamoyl)-2-iodobenzoic acid” is a benzoic acid derivative. It has an iodine atom at the 2-position, a dimethylsulfamoyl group at the 5-position of the benzene ring. The presence of the carboxylic acid group (-COOH) suggests that it would exhibit the typical properties of carboxylic acids, such as the ability to donate a proton (H+) and form salts and esters .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the dimethylsulfamoyl and iodine groups onto a benzoic acid molecule. This could potentially be achieved through electrophilic aromatic substitution reactions, although the exact conditions and reagents would depend on various factors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring, with the iodine, dimethylsulfamoyl, and carboxylic acid groups attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis
As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The iodine atom might also be susceptible to substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Aufgrund seiner potenziellen Anwendungen und der Nachteile der chemischen Synthese erforschen Wissenschaftler alternative biotechnologische Ansätze zur Produktion von 5-Iodo-DMSB. Diese Verfahren bieten nachhaltige und umweltfreundliche Wege, diese Verbindung zu gewinnen .
Agroforstwirtschaft und Pflanzenwachstumsregulation
Alternative biotechnologische Methoden
Fettsäurezusammensetzung von Mikroalgen und Cyanobakterien
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQLURGRCULNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)






![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)


![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)


